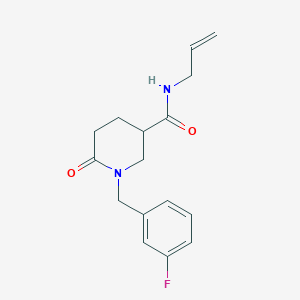
N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as AFOP-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. AFOP-1 belongs to the class of piperidinecarboxamide compounds, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to involve multiple pathways. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to interact with various cellular targets, including enzymes, receptors, and signaling pathways. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide have been studied extensively in vitro and in vivo. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, and downregulating anti-apoptotic proteins. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In inflammation research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In viral infection research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the replication of HIV-1 and HCV by targeting viral enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can be easily synthesized in large quantities, making it suitable for further research and development. However, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide also has some limitations for lab experiments, including its potential toxicity and lack of selectivity towards specific cellular targets. Further studies are needed to optimize the use of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments.
Direcciones Futuras
For N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide research include optimizing its synthesis method, evaluating its toxicity and pharmacokinetics, and identifying its cellular targets and signaling pathways. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can also be used as a lead compound for the development of novel drugs with improved efficacy and selectivity. Overall, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide holds great promise as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of N-allyl-6-oxo-3-piperidinecarboxamide with 3-fluorobenzylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and elimination, to yield the final product. The synthesis of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In viral infection research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the replication of HIV-1 and HCV by targeting viral enzymes.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-2-8-18-16(21)13-6-7-15(20)19(11-13)10-12-4-3-5-14(17)9-12/h2-5,9,13H,1,6-8,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCMWBCVKDMOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6133201.png)

![2-[benzyl(methyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-indanecarboxamide](/img/structure/B6133207.png)
![2-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6133208.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6133211.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6133219.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6133221.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6133225.png)
![2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133227.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6133233.png)
![[1-(3-phenoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6133248.png)
![2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B6133262.png)
![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6133283.png)
